molecular formula C6H6BrNO2 B034444 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone CAS No. 104777-32-4

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

Cat. No. B034444
M. Wt: 204.02 g/mol
InChI Key: HRRCOIFSSWCOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.

Molecular Structure Analysis

Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of drug discovery, specifically in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Summary of the Application

Isoxazole is a significant compound in drug discovery due to its presence in many commercially available drugs. The synthesis of isoxazoles often involves metal-catalyzed reactions, which can be costly, toxic, and generate significant waste . Therefore, there’s a need for new eco-friendly synthetic strategies .

Results or Outcomes

The development of metal-free synthetic routes for the synthesis of isoxazoles could potentially reduce costs, toxicity, and waste generation in the drug discovery process .

2. Synthesis of trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines

Specific Scientific Field

This compound is used in the field of organic synthesis, specifically in the synthesis of naphtho[1,2-e][1,3]oxazines .

Summary of the Application

Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .

Methods of Application or Experimental Procedures

Results or Outcomes

The development of efficient synthetic routes for the synthesis of naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .

3. Synthesis of Diversely Naphtho[1,2-e][1,3]oxazines

Specific Scientific Field

This compound is used in the field of organic synthesis, specifically in the synthesis of diversely naphtho[1,2-e][1,3]oxazines .

Summary of the Application

Naphtho[1,2-e][1,3]oxazines are significant compounds in organic synthesis due to their presence in many commercially available drugs . The synthesis of these compounds often involves condensation reactions .

Methods of Application or Experimental Procedures

Results or Outcomes

The development of efficient synthetic routes for the synthesis of diversely naphtho[1,2-e][1,3]oxazines could potentially accelerate the drug discovery process .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRCOIFSSWCOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564329
Record name 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

CAS RN

104777-32-4
Record name 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.43 g (3.43 mmol) of 5-acetyl-3-methylisoxazole (for synthesis see S. Chimichi, B. Cosimelli, Synth. Comm. 1992, 22, 2909-2920) in 10 mL of THF was added to a solution of 688 mg (2.41 mmol) of dibromobarbituric acid in 10 mL of THF. The colorless solution was heated at reflux for 20 h, cooled to room temperature and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was separated and the aqueous phase re-extracted with ethyl acetate. The combined organic phase was washed with water, brine, dried(MgSO4) and the solvent removed in vacuo. Flash chromatography (silica gel, 40-50% dichloromethane-hexanes) afforded 337 mg (48%) of the title compound: 1H NMR (400 MHz, CDCl3) 6.87 (s, 1H), 4.39 (s, 2H), 2.38 (s, 3H).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.